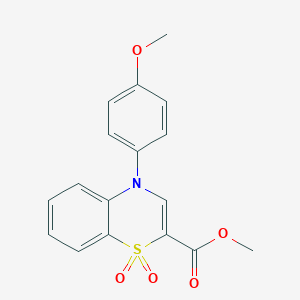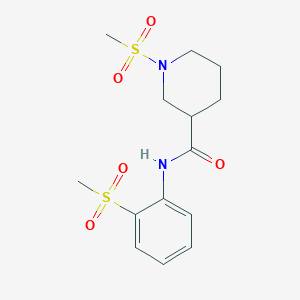![molecular formula C8H16ClN B2928439 Bicyclo[5.1.0]octan-4-amine hydrochloride CAS No. 2138043-63-5](/img/structure/B2928439.png)
Bicyclo[5.1.0]octan-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Bicyclo[5.1.0]octan-4-amine hydrochloride” is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .
Synthesis Analysis
The synthesis of related compounds such as tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes has been reported. This synthesis involves a one-pot procedure starting from terminal aryl alkynes and is catalyzed by a rhodium(i) complex . The reaction sequence involves head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Bicyclo[5.1.0]octan-4-amine hydrochloride and its derivatives have been extensively studied for their chemical properties and potential applications in various scientific research areas. One significant aspect of these compounds is their role in the synthesis of bioactive molecules and natural products. For instance, (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one derivatives, similar in structure to Bicyclo[5.1.0]octan-4-amine hydrochloride, have been synthesized through catalytic asymmetric Michael reactions, showcasing their potential as important building blocks in the synthesis of bioactive compounds (Tzvetkov et al., 2006).
Polymer Science
In polymer science, the modification of materials with amine structures, akin to Bicyclo[5.1.0]octan-4-amine hydrochloride, demonstrates the compound's versatility. Specifically, amines such as diazabicyclo[2.2.2]octane have been used to modulate the electrochemical properties of SBS-based anionic membranes. These modifications allow for the tuning of the membranes' crosslinking degrees and their electrochemical parameters, highlighting the compound's utility in developing advanced materials (Filpi et al., 2013).
Antiprotozoal Properties
Notably, derivatives of Bicyclo[5.1.0]octan-4-amine hydrochloride have been explored for their antiprotozoal properties. Compounds such as 4-dialkylaminobicyclo[2.2.2]octan-2-ones have shown activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense, causative agents of malaria and human African trypanosomiasis, respectively. This research area is particularly promising, offering a new class of antiprotozoal agents with the potential for further development and optimization (Weis & Seebacher, 2009).
Catalysis and Organic Synthesis
Furthermore, bicyclic amines are pivotal in catalysis and organic synthesis, enabling the construction of complex molecular architectures through nucleophilic reactions. The effectiveness of these compounds in catalyzing reactions highlights their importance in synthetic chemistry and potential applications in developing pharmaceuticals and natural product synthesis (Kiesewetter et al., 2009).
Propriétés
IUPAC Name |
bicyclo[5.1.0]octan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-3-1-6-5-7(6)2-4-8;/h6-8H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTXEQUUACZUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2CCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2928356.png)
![7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one](/img/structure/B2928357.png)
![2-(m-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2928360.png)
![1-ethyl-5-((3-methoxybenzyl)thio)-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2928363.png)
![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2928364.png)

![5-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2928367.png)

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2928374.png)
![2-((2-fluorobenzyl)thio)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2928375.png)

![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(2-chloro-5-nitrophenyl)formamide](/img/structure/B2928377.png)

![4-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2928379.png)